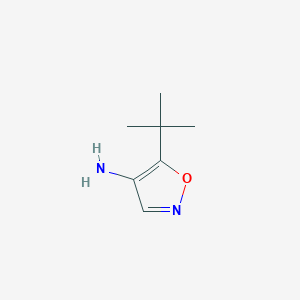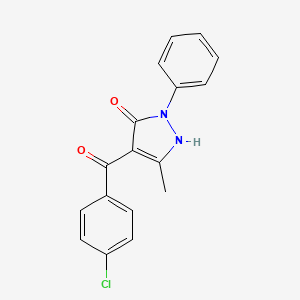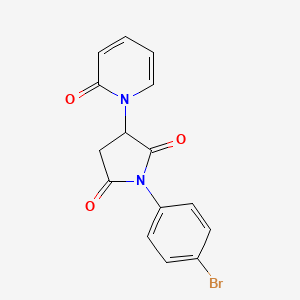
1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-dione derivatives This compound is characterized by the presence of a bromophenyl group and an oxopyridinyl group attached to a pyrrolidine-2,5-dione core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine-2,5-dione Core: The pyrrolidine-2,5-dione core can be synthesized through the reaction of maleic anhydride with an appropriate amine under reflux conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl bromide and a suitable base such as potassium carbonate.
Attachment of the Oxopyridinyl Group: The oxopyridinyl group can be attached through a condensation reaction with 2-pyridone in the presence of a dehydrating agent like phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the bromophenyl group.
科学的研究の応用
1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.
Pathways Involved: Influencing cellular signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
類似化合物との比較
1-(4-Bromophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
1-(4-Fluorophenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione: Similar structure but with a fluorophenyl group instead of a bromophenyl group.
1-(4-Methylphenyl)-3-(2-oxopyridin-1(2H)-yl)pyrrolidine-2,5-dione: Similar structure but with a methylphenyl group instead of a bromophenyl group.
Uniqueness: The presence of the bromophenyl group in this compound imparts unique chemical and biological properties, making it distinct from its analogs with different substituents.
特性
CAS番号 |
64931-28-8 |
|---|---|
分子式 |
C15H11BrN2O3 |
分子量 |
347.16 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(2-oxopyridin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H11BrN2O3/c16-10-4-6-11(7-5-10)18-14(20)9-12(15(18)21)17-8-2-1-3-13(17)19/h1-8,12H,9H2 |
InChIキー |
PPVQKWFSRAGHIF-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)N3C=CC=CC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



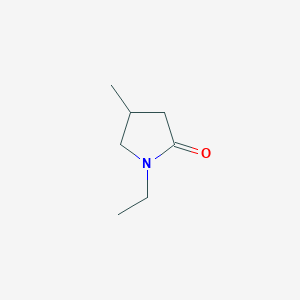
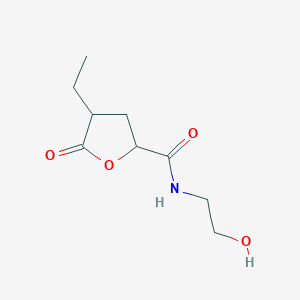
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)

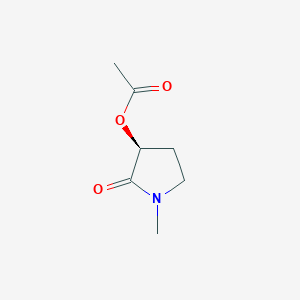

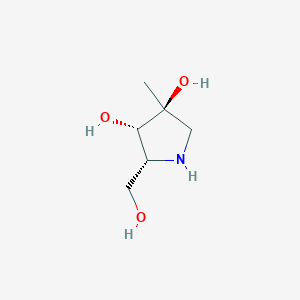

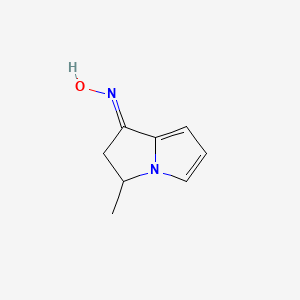

![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
